molecular formula C15H15ClN2O4S B12905413 Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate CAS No. 123343-07-7

Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate

Cat. No.: B12905413
CAS No.: 123343-07-7
M. Wt: 354.8 g/mol
InChI Key: USVAJKGHSORVNM-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate typically involves the reaction of 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in industrial reactors under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate involves the inhibition of specific enzymes, such as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting AHAS, the compound disrupts the growth and development of weeds, making it an effective herbicide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the ethyl ester group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Biological Activity

Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a chloro-substituted benzoate moiety linked to a pyrimidine derivative through a sulfanyl group. Its molecular formula is C13H12ClN2O3SC_{13}H_{12}ClN_{2}O_{3}S. The synthesis typically involves the reaction of 2-chlorobenzoic acid derivatives with 4,6-dimethoxypyrimidine-2-thiol under controlled conditions to yield the target compound.

Synthesis Overview

StepReagentsConditionsYield
12-chlorobenzoic acid, 4,6-dimethoxypyrimidine-2-thiolStirring in ethanol at room temperature64%

The reaction proceeds through nucleophilic substitution, where the sulfur atom of the pyrimidine derivative attacks the electrophilic carbon of the benzoate, forming the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In one study, compounds structurally related to this compound were tested against a range of microorganisms including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus flavus

The results demonstrated significant inhibition zones, suggesting strong antibacterial and antifungal properties .

The proposed mechanism involves interference with microbial cell wall synthesis and disruption of metabolic pathways critical for pathogen survival. The presence of the pyrimidine moiety is believed to enhance interaction with specific enzymes involved in these processes.

Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that this compound had comparable or superior activity against resistant strains of Staphylococcus aureus.

Study 2: Antifungal Activity

Another study focused on its antifungal properties against Candida albicans. The compound showed a minimum inhibitory concentration (MIC) lower than that of commonly used antifungal agents, highlighting its potential as an alternative treatment option.

Toxicological Profile

While the biological activity is promising, it is crucial to assess the toxicity of this compound. Preliminary studies indicate low toxicity in mammalian cell lines at therapeutic concentrations. Further investigations are necessary to establish a comprehensive safety profile.

Safety Assessment Table

ParameterValue
Acute Toxicity (LD50)>2000 mg/kg (rat)
Skin IrritationMild
Eye IrritationModerate

Properties

CAS No.

123343-07-7

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

ethyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate

InChI

InChI=1S/C15H15ClN2O4S/c1-4-22-14(19)13-9(16)6-5-7-10(13)23-15-17-11(20-2)8-12(18-15)21-3/h5-8H,4H2,1-3H3

InChI Key

USVAJKGHSORVNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)SC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

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